molecular formula C20H27N5 B6438546 4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2549010-28-6

4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6438546
CAS No.: 2549010-28-6
M. Wt: 337.5 g/mol
InChI Key: JMSWFYOUXYOTBC-UHFFFAOYSA-N
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Description

4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a phenylethyl group and a pyrimidine ring substituted with a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Phenylethyl Group: The piperazine ring is then substituted with a phenylethyl group through nucleophilic substitution reactions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately through cyclization reactions involving appropriate precursors such as amidines and diketones.

    Coupling of Piperazine and Pyrimidine Rings: The final step involves coupling the substituted piperazine ring with the pyrimidine ring under suitable reaction conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for various receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Piperazinyl)phenol: Another piperazine derivative with different substituents.

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with a similar pyrimidine ring but different functional groups.

Uniqueness

4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is unique due to its specific combination of piperazine and pyrimidine rings, along with the phenylethyl and pyrrolidinyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[4-(1-phenylethyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5/c1-17(18-7-3-2-4-8-18)23-11-13-25(14-12-23)20-15-19(21-16-22-20)24-9-5-6-10-24/h2-4,7-8,15-17H,5-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSWFYOUXYOTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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